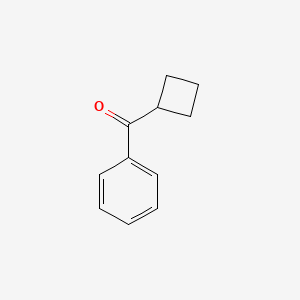

Cyclobutyl phenyl ketone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

cyclobutyl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEBDOSCXOQNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048201 | |

| Record name | Cyclobutyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5407-98-7 | |

| Record name | Cyclobutyl phenyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5407-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutyl phenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005407987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5407-98-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobutyl phenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclobutyl phenyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Chemistry of Cyclobutyl Phenyl Ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclobutyl phenyl ketone (also known as benzoylcyclobutane), a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, and key reactive characteristics, supported by spectroscopic data and experimental protocols.

Core Chemical Structure and Identification

This compound is an organic compound featuring a four-membered cyclobutane (B1203170) ring and a phenyl ring connected by a ketone functional group.[1] Its molecular formula is C₁₁H₁₂O.[2][3][4][5] The strained cyclobutane ring and the carbonyl group's reactivity make it a valuable building block for more complex molecular architectures.[1]

Key identifiers for this compound are listed below:

-

IUPAC Name: cyclobutyl(phenyl)methanone[4]

-

InChI: 1S/C11H12O/c12-11(10-7-4-8-10)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2[2][3][4]

-

Canonical SMILES: O=C(C1CCC1)c2ccccc2[2]

Physicochemical Properties

This compound is a colorless to pale yellow liquid or crystalline substance.[6] It is soluble in organic solvents like alcohol and ether but has poor solubility in water.[6] A summary of its key quantitative properties is presented in Table 1.

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Reference(s) |

| Molecular Weight | 160.21 g/mol | [2][4] |

| Melting Point | 0-2 °C | [6] |

| Boiling Point | 114-118 °C at 7 mmHg | [2][7] |

| ~220-222 °C at 760 mmHg | [6] | |

| Density | 1.05 g/mL at 25 °C | [2][7] |

| Refractive Index (n20/D) | 1.547 | [2][7] |

| Flash Point | >230 °F (>110 °C) | [8] |

Spectroscopic and Analytical Data

A range of spectroscopic data is available for the characterization of this compound. This includes:

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectra are available for structural elucidation.[4][9]

-

Infrared (IR) Spectroscopy: FTIR spectra confirm the presence of the carbonyl group and aromatic ring.[3][4][10]

-

Mass Spectrometry (MS): Electron ionization mass spectra are available to determine the mass-to-charge ratio.[3]

-

UV/Visible Spectroscopy: UV/Vis spectra provide information on the electronic transitions within the molecule.[3][11]

Reactivity and Synthetic Applications

This compound is a key intermediate in various organic reactions. Its reactivity is centered around the ketone functional group and the unique properties conferred by the strained cyclobutane ring.

Norrish-Yang Cyclization

A significant application of this compound is in photochemical reactions, specifically the Norrish-Yang cyclization.[1] Irradiation with UV light (e.g., 365 nm) promotes an intramolecular hydrogen abstraction, leading to the formation of 2-phenylbicyclo[1.1.1]pentan-2-ol.[12] This bicyclic intermediate is highly valuable as a precursor for synthesizing cis-1,3-difunctionalized cyclobutanes, which are emerging scaffolds in medicinal chemistry due to their ability to confer favorable pharmacological properties.[1][12]

Other Reactions

-

It has been used to study the thermal reactions of parent and phenyl-substituted N-acyl cyclobutylimines.[2][7][13]

-

It reacts with 2-butanol (B46777) and di-t-butyl peroxide in a process that yields valerophenone.[2][7]

Illustrative Experimental Protocol: Oximation of a Cycloalkyl Phenyl Ketone

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, the following is a representative experimental procedure for a common transformation involving a similar substrate, cyclohexyl phenyl ketone. This protocol for oximation is provided to illustrate the required level of detail for researchers.

Objective: To synthesize cyclohexyl phenyl ketone oxime from cyclohexyl phenyl ketone using hydroxylamine (B1172632) hydrochloride. This reaction is a standard method for converting ketones to oximes, which are versatile synthetic intermediates.[14]

Materials:

-

Cyclohexyl Phenyl Ketone (1.0 g, 5.31 mmol)

-

Hydroxylamine Hydrochloride (0.55 g, 7.97 mmol)

-

Sodium Acetate (B1210297) (0.65 g, 7.92 mmol)

-

Ethanol (B145695) (95%, 20 mL)

-

Distilled Water

-

50 mL Round-bottom flask, magnetic stir bar, reflux condenser, heating mantle

Procedure:

-

Reactant Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add cyclohexyl phenyl ketone (1.0 g). Add 20 mL of 95% ethanol and stir until the ketone is fully dissolved.[14]

-

Addition of Reagents: Add hydroxylamine hydrochloride (0.55 g) and sodium acetate (0.65 g) to the solution.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain reflux for 4 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC).[14]

-

Workup and Isolation: After 4 hours, cool the reaction mixture to room temperature. Slowly pour the mixture into 50 mL of cold distilled water while stirring. A white precipitate of the oxime should form.[14]

-

Precipitation and Filtration: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product via vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two 10 mL portions of cold distilled water to remove inorganic impurities.[14]

-

Purification and Drying: The crude product can be recrystallized from an ethanol/water mixture to yield the pure crystalline oxime. Dry the purified product in a desiccator or a low-temperature vacuum oven.[14]

References

- 1. This compound | 5407-98-7 | Benchchem [benchchem.com]

- 2. This compound 98 5407-98-7 [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C11H12O | CID 79414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. chembk.com [chembk.com]

- 7. This compound | 5407-98-7 [chemicalbook.com]

- 8. This compound | CAS 5407-98-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. This compound(5407-98-7) 1H NMR spectrum [chemicalbook.com]

- 10. This compound(5407-98-7)IR [chemicalbook.com]

- 11. This compound [webbook.nist.gov]

- 12. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound 98 5407-98-7 [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

Cyclobutyl Phenyl Ketone (C₁₁H₁₂O): A Technical Guide for Advanced Synthesis

Abstract: This document provides a comprehensive technical overview of cyclobutyl phenyl ketone (benzoylcyclobutane), a versatile ketone intermediate with significant applications in organic synthesis and medicinal chemistry. It details the compound's physicochemical properties, spectroscopic signature, synthesis protocols, and key chemical transformations. A primary focus is placed on its utility in modern synthetic methodologies, particularly the Norrish-Yang cyclization, to generate valuable scaffolds for drug discovery. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Introduction

This compound (CAS No: 5407-98-7) is an aromatic ketone featuring a phenyl group and a cyclobutyl moiety attached to a carbonyl carbon.[1][2] Its molecular formula is C₁₁H₁₂O, with a molecular weight of 160.21 g/mol .[1] The presence of the strained four-membered ring and the reactive keto group makes it a valuable building block for constructing complex molecular architectures. In recent years, this compound has gained prominence as a precursor for the synthesis of 1,3-difunctionalized cyclobutanes, which are increasingly recognized as important bioisosteres for aromatic rings in drug candidates, often conferring improved pharmacological properties.[3][4] This guide details the essential technical data and experimental procedures related to this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. The compound is typically a colorless to pale yellow liquid at room temperature.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₁H₁₂O | [1][5] |

| Molecular Weight | 160.21 g/mol | [2] |

| CAS Number | 5407-98-7 | [1][2] |

| IUPAC Name | cyclobutyl(phenyl)methanone | [1][5] |

| Synonyms | Benzoylcyclobutane | [1][5] |

| Boiling Point | 114-118 °C at 7 mmHg | [2] |

| Density | 1.05 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.547 | [2] |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.[1][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Chemical shifts (δ) are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm. Predicted values are based on standard chemical shift ranges for similar functional groups.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Protons | Multiplicity | Coupling Constant (J, Hz) | Notes |

| ~ 7.95 - 7.90 | 2H | Multiplet | - | Protons ortho to the carbonyl group on the phenyl ring. |

| ~ 7.55 - 7.40 | 3H | Multiplet | - | Protons meta and para to the carbonyl on the phenyl ring. |

| ~ 3.85 | 1H | Quintet | ~ 8.5 | Methine proton (α-CH) on the cyclobutane (B1203170) ring. |

| ~ 2.40 - 2.25 | 4H | Multiplet | - | Methylene protons (β-CH₂) on the cyclobutane ring. |

| ~ 2.05 - 1.90 | 2H | Multiplet | - | Methylene protons (γ-CH₂) on the cyclobutane ring. |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Carbon Assignment | Notes |

| ~ 200.0 | C=O | Ketone carbonyl carbon. |

| ~ 137.0 | C (quaternary) | Phenyl carbon attached to the carbonyl. |

| ~ 132.8 | CH | Para-carbon of the phenyl ring. |

| ~ 128.5 | CH | Meta-carbons of the phenyl ring. |

| ~ 128.0 | CH | Ortho-carbons of the phenyl ring. |

| ~ 42.0 | CH | Methine carbon (α-C) of the cyclobutane. |

| ~ 25.5 | CH₂ | Methylene carbons (β-C) of the cyclobutane. |

| ~ 18.0 | CH₂ | Methylene carbon (γ-C) of the cyclobutane. |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

Table 4: IR and MS Data

| Technique | Key Peaks / Fragments | Notes | Citation(s) |

| IR (Neat Film) | ~ 3060 cm⁻¹ (C-H, aromatic)~ 2980 cm⁻¹ (C-H, aliphatic)~ 1680 cm⁻¹ (C=O, ketone)~ 1600, 1450 cm⁻¹ (C=C, aromatic) | The strong absorption at ~1680 cm⁻¹ is characteristic of an aryl ketone conjugated with the phenyl ring. | [1][8] |

| MS (EI, 70 eV) | m/z 105 (100%)m/z 77 ( ~50%)m/z 51 (~25%) | The base peak at m/z 105 corresponds to the stable benzoyl cation [C₆H₅CO]⁺. The fragment at m/z 77 corresponds to the phenyl cation [C₆H₅]⁺. | [1][5] |

Synthesis and Experimental Protocols

This compound can be efficiently synthesized via the Grignard reaction, where cyclobutylmagnesium bromide is reacted with benzoyl chloride.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Grignard Reagent Preparation:

-

Under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel.

-

Add anhydrous tetrahydrofuran (B95107) (THF) to cover the magnesium.

-

Dissolve bromocyclobutane (1.0 eq.) in anhydrous THF and add it to the addition funnel.

-

Add a small portion of the bromocyclobutane solution to the magnesium suspension. Gentle heating or the addition of an iodine crystal may be required to initiate the reaction.

-

Once the reaction begins (as evidenced by bubbling and heat), add the remaining bromocyclobutane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium is consumed.

-

-

Acylation:

-

Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.

-

Dissolve benzoyl chloride (1.0 eq.) in anhydrous THF and add it dropwise to the cold Grignard solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench it by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via vacuum distillation or column chromatography on silica (B1680970) gel to yield pure this compound.

-

Key Reactions and Applications in Drug Development

The primary synthetic utility of this compound in modern chemistry is its role as a substrate for the Norrish-Yang cyclization . This photochemical reaction provides access to highly strained bicyclo[1.1.1]pentan-2-ol intermediates, which are precursors to medicinally relevant cis-1,3-difunctionalized cyclobutanes.[3][9]

Norrish-Yang Cyclization and C-C Functionalization Pathway

The Norrish-Yang reaction is an intramolecular photochemical process.[10] Upon UV irradiation, the ketone is excited to a triplet diradical state. This is followed by an intramolecular 1,5-hydrogen atom transfer from a γ-carbon of the cyclobutyl ring to the oxygen atom of the carbonyl, generating a 1,4-diradical intermediate. Subsequent radical-radical coupling (cyclization) yields the bicyclo[1.1.1]pentan-2-ol product.[11][12] This intermediate can then undergo a palladium-catalyzed C-C bond cleavage and cross-coupling with various partners (e.g., aryl iodides) to stereospecifically install a functional group at the γ-position.[3][9]

Caption: Pathway from this compound to cis-1,3-difunctionalized cyclobutanes.

Experimental Protocol: Norrish-Yang Cyclization

This is a representative protocol based on published procedures.[9] Optimization may be required.

-

Reaction Setup:

-

Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., benzene (B151609) or acetonitrile) in a quartz reaction vessel. The concentration is typically low (e.g., 0.05 M) to minimize intermolecular reactions.

-

De-gas the solution by bubbling N₂ or Ar through it for 15-20 minutes to remove oxygen, which can quench the triplet state.

-

Seal the vessel and place it in a photochemical reactor equipped with a medium-pressure mercury lamp (e.g., 450W Hanovia lamp) and a Pyrex filter (to cut off wavelengths < 290 nm).

-

-

Irradiation:

-

Irradiate the solution with constant stirring. The reaction progress can be monitored by TLC or GC-MS.

-

Continue irradiation until the starting material is consumed or optimal conversion is reached (typically 12-24 hours).

-

-

Workup and Purification:

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting crude product, 2-phenylbicyclo[1.1.1]pentan-2-ol, by column chromatography on silica gel.

-

Protocols for Spectroscopic Analysis

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a suitable NMR spectrometer (e.g., 300 MHz or higher). Use a standard single-pulse sequence for ¹H and a proton-decoupled sequence for ¹³C.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat liquid sample, place one drop onto the surface of a KBr or NaCl salt plate. Place a second plate on top to create a thin liquid film.

-

Acquisition: Mount the plates in the sample holder of an FTIR spectrometer. Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty plates should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the ion source of a mass spectrometer, typically via a direct insertion probe or through a gas chromatography (GC) inlet.

-

Ionization: Bombard the sample with a beam of electrons (typically at 70 eV for Electron Ionization).

-

Analysis: The resulting positively charged fragments are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio, and their relative abundance is recorded.

References

- 1. This compound | C11H12O | CID 79414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 5407-98-7 [sigmaaldrich.com]

- 3. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [webbook.nist.gov]

- 6. This compound(5407-98-7)IR [chemicalbook.com]

- 7. This compound(5407-98-7) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The past, present, and future of the Yang reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis [beilstein-journals.org]

- 12. Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclobutyl(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl(phenyl)methanone, commonly known as benzoylcyclobutane, is an aromatic ketone that has garnered interest within synthetic and medicinal chemistry. Its structure, featuring a phenyl group attached to a carbonyl function which is part of a cyclobutane (B1203170) ring, presents a unique scaffold. The inherent ring strain of the cyclobutane moiety imparts distinct chemical reactivity and conformational rigidity, making it a valuable building block in the design of novel organic molecules. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and a discussion of its relevance in chemical research.

IUPAC Nomenclature

The systematic and preferred IUPAC name for benzoylcyclobutane is cyclobutyl(phenyl)methanone . This name is derived by identifying the ketone functional group (-one) where the carbonyl carbon is bonded to a cyclobutyl group and a phenyl group. "Benzoylcyclobutane" and "cyclobutyl phenyl ketone" are also commonly used synonyms.

Physicochemical Properties

A summary of the key quantitative data for cyclobutyl(phenyl)methanone is presented in the table below, compiled from various chemical databases and literature sources.

| Property | Value | Unit |

| Molecular Formula | C₁₁H₁₂O | - |

| Molecular Weight | 160.21 | g/mol |

| Density | 1.05 | g/mL at 25 °C |

| Boiling Point | 114-118 | °C at 7 mmHg |

| Refractive Index | n20/D 1.547 | - |

| Assay Purity | 98% | - |

Synthesis of Cyclobutyl(phenyl)methanone

The most common and direct method for the synthesis of cyclobutyl(phenyl)methanone is the Friedel-Crafts acylation of benzene (B151609) with cyclobutanecarbonyl chloride. This electrophilic aromatic substitution reaction provides an efficient route to forming the key carbon-carbon bond between the aromatic ring and the acyl group.

Experimental Protocol: Friedel-Crafts Acylation of Benzene with Cyclobutanecarbonyl Chloride

This protocol is adapted from general procedures for Friedel-Crafts acylation reactions.

Materials and Reagents:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Benzene (C₆H₆)

-

Cyclobutanecarbonyl Chloride (C₄H₇COCl)

-

Anhydrous Dichloromethane (B109758) (CH₂Cl₂) (as solvent, optional)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A dry, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up in a fume hood. The apparatus should be protected from atmospheric moisture using drying tubes.

-

Catalyst Suspension: Anhydrous aluminum chloride (1.1 equivalents) is added to anhydrous benzene (used in excess as both reactant and solvent) or an inert solvent like dichloromethane in the flask. The mixture is cooled to 0-5 °C in an ice bath with stirring.

-

Addition of Acyl Chloride: Cyclobutanecarbonyl chloride (1.0 equivalent) is dissolved in a small amount of anhydrous benzene or dichloromethane and added to the dropping funnel. This solution is then added dropwise to the stirred suspension of aluminum chloride over 30-60 minutes, maintaining the temperature below 10 °C. The reaction is exothermic, and hydrogen chloride gas will be evolved.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then stirred for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is carefully and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This hydrolyzes the aluminum chloride complex. The mixture is then transferred to a separatory funnel.

-

Extraction and Washing: The organic layer is separated. The aqueous layer is extracted with dichloromethane or diethyl ether. The combined organic layers are washed sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield cyclobutyl(phenyl)methanone as a clear liquid.

Applications in Chemical Research

While specific applications in drug development targeting particular signaling pathways are not extensively documented for cyclobutyl(phenyl)methanone itself, the cyclobutane motif is of significant interest in medicinal chemistry. The rigid, three-dimensional structure of the cyclobutane ring can serve as a bioisostere for other cyclic or acyclic systems, potentially improving metabolic stability and binding affinity to biological targets.[1] Phenyl ketones, in general, are known to possess a range of pharmacological activities, and derivatives of this compound are being investigated for their potential biological effects.[2][3]

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of cyclobutyl(phenyl)methanone via the Friedel-Crafts acylation pathway.

Conclusion

Cyclobutyl(phenyl)methanone is a compound with established nomenclature and well-characterized physicochemical properties. Its synthesis is readily achievable through standard organic chemistry methodologies like the Friedel-Crafts acylation. While its direct biological applications are still an emerging area of research, the unique structural features of the cyclobutane ring make it and its derivatives attractive scaffolds for the development of new chemical entities in various fields, including pharmaceuticals and materials science. This guide provides a foundational resource for researchers interested in the synthesis and potential applications of this intriguing molecule.

References

- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

Technical Guide: 3-Methyl-4-nitro-1H-pyrazole

An Important Note on CAS Number 5407-98-7

The provided CAS number, 5407-98-7, is officially assigned to the compound Cyclobutyl phenyl ketone .[1][2][3] However, the request for a technical guide focused on drug development, including experimental protocols and signaling pathways, suggests an interest in a more complex, biologically relevant heterocyclic scaffold. It is highly probable that the intended compound was 3-Methyl-4-nitro-1H-pyrazole , which bears the CAS number 5334-39-4 .[4] This document will proceed with a detailed technical overview of 3-Methyl-4-nitro-1H-pyrazole as it aligns with the scientific context of the request.

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive technical overview of 3-Methyl-4-nitro-1H-pyrazole (CAS: 5334-39-4), a key heterocyclic building block in medicinal chemistry. It covers physicochemical properties, spectroscopic data, detailed synthesis protocols, chemical reactivity, and its application as a precursor for developing pharmacologically active agents.

Physicochemical and Computed Properties

3-Methyl-4-nitro-1H-pyrazole is a solid, nitro-substituted aromatic heterocycle. Its properties make it a versatile intermediate for further chemical modification.[4][5] Quantitative properties are summarized below.

| Property | Value | Source |

| CAS Number | 5334-39-4 | [4] |

| Molecular Formula | C₄H₅N₃O₂ | [4] |

| Molecular Weight | 127.10 g/mol | [4] |

| IUPAC Name | 3-methyl-4-nitro-1H-pyrazole | [4] |

| XLogP3 | 0.4 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Canonical SMILES | CC1=C(C=NN1)--INVALID-LINK--[O-] | [4] |

| InChI Key | WTZYTQJELOHMMJ-UHFFFAOYSA-N | [4] |

Synthesis of 3-Methyl-4-nitro-1H-pyrazole

The primary route for synthesizing 3-Methyl-4-nitro-1H-pyrazole is the nitration of 3-methylpyrazole (B28129). This reaction typically employs a mixture of nitric and sulfuric acids.

General Synthesis Workflow

The diagram below illustrates the straightforward, single-step conversion of the parent pyrazole (B372694) to its nitrated derivative.

Detailed Experimental Protocol

This protocol is a representative synthesis adapted from established procedures for nitrating pyrazole derivatives.

Objective: To synthesize 3-Methyl-4-nitro-1H-pyrazole via electrophilic nitration.

Materials:

-

3-Methylpyrazole

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice (from deionized water)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Deionized water

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 3-methylpyrazole to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

-

Add the nitrating mixture dropwise from the dropping funnel to the pyrazole solution. Maintain the reaction temperature between 0-10 °C throughout the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto a large volume of crushed ice.

-

A precipitate should form. Neutralize the acidic solution slowly with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to yield pure 3-Methyl-4-nitro-1H-pyrazole.

Chemical Reactivity and Applications in Drug Development

3-Methyl-4-nitro-1H-pyrazole is not typically a final drug product but rather a crucial intermediate. Its chemical functionality allows for the synthesis of more complex molecules with potential therapeutic value. The pyrazole core is found in numerous FDA-approved drugs.[6][7]

The two most reactive sites for further modification are the nitro group and the N-H of the pyrazole ring.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂). This transformation is pivotal as it introduces a nucleophilic site, enabling the construction of amides, sulfonamides, and other functional groups, dramatically expanding the molecular diversity.

-

N-Alkylation/N-Arylation: The acidic proton on the pyrazole nitrogen can be removed by a base, and the resulting anion can be functionalized with various electrophiles (e.g., alkyl halides, aryl halides), leading to N-substituted pyrazole derivatives.

Logical Pathway in Medicinal Chemistry

The following diagram illustrates the logical flow of how this simple building block is elaborated into potential drug candidates.

Nitropyrazoles serve as precursors for energetic materials and are key intermediates in the synthesis of a wide range of other pyrazole-based compounds.[5] The pyrazole nucleus is a significant pharmacophore present in drugs with anti-inflammatory, anticancer, antiviral, and antimicrobial activities.[6][8] For example, derivatives are being investigated as inhibitors for targets like HIV-1 reverse transcriptase and hepatitis C virus (HCV) replication.[8]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-Methyl-4-nitro-1H-pyrazole presents several hazards.

| Hazard Class | GHS Code | Signal Word |

| Acute Toxicity, Oral | H302 | Warning |

| Skin Corrosion/Irritation | H315 | Warning |

| Serious Eye Damage/Irritation | H319 | Warning |

(Source: Aggregated GHS information from ECHA C&L Inventory) [4]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Avoid breathing dust. Use in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

Avoid release to the environment.

References

- 1. Cyclobutyl(phenyl)methanone | CAS#:5407-98-7 | Chemsrc [chemsrc.com]

- 2. This compound | 5407-98-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 1H-Pyrazole, 3-methyl-4-nitro- | C4H5N3O2 | CID 79255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academicstrive.com [academicstrive.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globalresearchonline.net [globalresearchonline.net]

Role of ring strain in cyclobutyl phenyl ketone reactivity

An In-depth Technical Guide on the Role of Ring Strain in Cyclobutyl Phenyl Ketone Reactivity

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

This compound is a fascinating molecule whose reactivity is profoundly influenced by the inherent ring strain of the cyclobutyl moiety. This guide delves into the core principles governing this reactivity, with a particular focus on photochemical transformations. The significant strain energy of the cyclobutane (B1203170) ring, a consequence of substantial angle and torsional strain, serves as a powerful driving force for reactions that lead to more stable, less strained structures. This document provides a comprehensive overview of the structural and electronic properties of this compound, detailed experimental protocols for its key reactions, and quantitative data to contextualize its reactivity. The primary focus is on the Norrish Type I and Type II photochemical pathways, with an emphasis on the synthetically useful Norrish-Yang cyclization. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into harnessing the unique reactivity of this strained ring system.

Introduction: The Influence of Ring Strain

Ring strain in cycloalkanes arises from a combination of angle strain, torsional (eclipsing) strain, and transannular strain. In the case of cyclobutane, the deviation of the C-C-C bond angles from the ideal tetrahedral angle of 109.5° to approximately 88° results in significant angle strain.[1] Although the ring puckers slightly to alleviate some torsional strain, the molecule still possesses a high ring strain energy, estimated to be around 26.3 kcal/mol.[1][2] This stored potential energy makes the cyclobutane ring susceptible to cleavage and rearrangement, a characteristic that is central to the reactivity of its derivatives, including this compound.

The presence of the phenyl ketone group introduces a chromophore that can be targeted by photochemical methods, allowing for the controlled release of the ring strain to drive specific chemical transformations. The carbonyl group also influences the electronic properties of the adjacent cyclobutyl ring, affecting the reactivity of the α-carbons.

Quantitative Data on this compound and Related Compounds

The effects of ring strain and conjugation can be quantified through various spectroscopic and thermodynamic parameters. The following tables summarize key data for this compound and related compounds to provide a comparative analysis.

Table 1: Ring Strain Energies of Cycloalkanes

| Cycloalkane | Ring Strain Energy (kcal/mol) | Reference |

| Cyclopropane | 27.6 | [2] |

| Cyclobutane | 26.3 | [1][2] |

| Cyclopentane | 7.4 | [1] |

| Cyclohexane | ~0 (virtually strain-free) | [3] |

Table 2: Spectroscopic Data for Carbonyl Compounds

| Compound | Carbonyl IR Stretch (cm⁻¹) | Carbonyl ¹³C NMR (ppm) | Reference |

| Acetone (Saturated, Acyclic) | ~1715 | ~206 | [2][4] |

| Acetophenone (Aryl Ketone) | ~1685 | ~198 | [5] |

| Cyclohexanone (Strain-Free Cyclic) | ~1715 | ~209 | [4] |

| Cyclopentanone (Slightly Strained) | ~1750 | Not Found | [4] |

| Cyclobutanone (B123998) (Strained) | ~1785 | Not Found | [4] |

| Cyclopentyl Phenyl Ketone | Not Found | 202.51 | [3] |

Note: The IR stretching frequency for the carbonyl group in cyclobutanone is significantly higher than in unstrained ketones, indicating that the ring strain alters the bond character of the C=O group.

Photochemical Reactivity: Norrish Type I and Type II Reactions

The photochemistry of ketones is dominated by two primary pathways upon excitation of the carbonyl group: Norrish Type I and Norrish Type II reactions.[5][6]

Norrish Type I Cleavage

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond, forming two radical intermediates. In the case of this compound, this would lead to a benzoyl radical and a cyclobutyl radical. This pathway can be followed by decarbonylation and recombination of the radical fragments.

Norrish Type II Reactions and the Norrish-Yang Cyclization

The Norrish Type II reaction is an intramolecular process that occurs in ketones with accessible γ-hydrogens. The excited carbonyl group abstracts a hydrogen atom from the γ-position, forming a 1,4-biradical. This biradical can then either undergo cleavage to form an enol and an alkene or cyclize to form a cyclobutanol (B46151) derivative.[7][8]

For this compound, the latter pathway, known as the Norrish-Yang cyclization, is particularly significant. The intramolecular γ-hydrogen abstraction leads to a 1,4-biradical, which then cyclizes to form a bicyclo[1.1.1]pentan-2-ol intermediate. This reaction is highly favorable as it relieves the significant strain of the cyclobutane ring.[7]

Experimental Protocols

General Protocol for Photochemical Reactions of this compound

Materials:

-

This compound

-

Anhydrous solvent (e.g., benzene, acetonitrile, or cyclohexane)

-

Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp or LEDs with a specific wavelength output)

-

Inert gas supply (e.g., nitrogen or argon)

-

Stirring apparatus

-

Cooling system for the reactor

Procedure:

-

A solution of this compound in the chosen solvent is prepared at a specific concentration (typically 0.01-0.1 M).

-

The solution is placed in the photochemical reactor and deoxygenated by bubbling with an inert gas for at least 30 minutes to prevent quenching of the excited state by oxygen.

-

The reaction mixture is irradiated with UV light while maintaining a constant temperature, often near room temperature, with continuous stirring.

-

The progress of the reaction is monitored by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system.

Optimized Protocol for Norrish-Yang Cyclization of this compound

This protocol is adapted from a procedure reported to improve the yield of the bicyclic alcohol product.[7]

Materials:

-

This compound

-

Anhydrous, degassed solvent (e.g., benzene)

-

UV reactor with a 365 nm light source

Procedure:

-

Prepare a solution of this compound in the chosen solvent.

-

Transfer the solution to the UV reactor and ensure an inert atmosphere.

-

Irradiate the solution with a 365 nm UV source. The use of this milder UV source has been shown to significantly reduce the formation of side-products and improve the yield of the desired 2-phenylbicyclo[1.1.1]pentan-2-ol to as high as 45%.[7]

-

Monitor the reaction by GC-MS.

-

Work-up and purify the product as described in the general protocol.

Visualizations of Reaction Pathways and Workflows

Diagram 1: Logical Relationship between Ring Strain and Reactivity```dot

Diagram 2: Norrish Type I and Type II Pathways for this compound

Caption: Competing Norrish Type I and Type II pathways for excited this compound.

Diagram 3: Experimental Workflow for Photochemical Synthesis

Caption: A typical experimental workflow for the photochemical transformation of this compound.

Conclusion

The pronounced ring strain of the cyclobutyl moiety in this compound is not a mere structural curiosity but a powerful tool for synthetic chemists. It dictates the molecule's reactivity, particularly under photochemical conditions, favoring pathways that lead to strain relief. The Norrish-Yang cyclization is a prime example of this, providing an efficient route to synthetically valuable bicyclic systems. For researchers in drug discovery and development, understanding and exploiting the unique reactivity of strained ring systems can open new avenues for the synthesis of complex molecular architectures and novel therapeutic agents. The data and protocols presented in this guide offer a solid foundation for further exploration and application of this compound and related compounds in chemical synthesis.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. CYCLOPENTYL PHENYL KETONE(5422-88-8) 13C NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. benchchem.com [benchchem.com]

- 7. Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The past, present, and future of the Yang reaction - PMC [pmc.ncbi.nlm.nih.gov]

Steric Hindrance Effects in Cyclobutyl Phenyl Ketone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutyl phenyl ketone is a versatile chemical intermediate whose reactivity and conformational landscape are significantly influenced by steric hindrance. The spatial arrangement of its bulky phenyl and strained cyclobutyl groups governs its interactions and chemical behavior. This technical guide provides a comprehensive analysis of the steric effects in this compound, drawing upon spectroscopic data, computational modeling of analogous systems, and an examination of its characteristic photochemical reactivity. Detailed experimental protocols and structured data summaries are presented to offer a thorough understanding of this compound for applications in organic synthesis and drug development.

Introduction

This compound, a member of the alkyl aryl ketone family, presents a unique case study in steric hindrance. The molecule's structure, featuring a planar phenyl ring and a puckered, strained cyclobutyl ring attached to a carbonyl group, gives rise to significant non-bonded interactions. These interactions dictate the molecule's preferred conformation, influence its spectroscopic signatures, and modulate its reactivity in chemical transformations. Understanding these steric effects is crucial for predicting reaction outcomes, designing novel synthetic routes, and developing structure-activity relationships in medicinal chemistry. This guide will delve into the conformational analysis, spectroscopic characterization, and key reactions of this compound, with a focus on the underlying principles of steric hindrance.

Conformational Analysis and Steric Strain

The primary steric interaction in this compound arises from the proximity of the ortho-protons of the phenyl ring and the α-protons of the cyclobutyl ring. This steric clash influences the dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group.

Computational Insights from Analogous Systems

These studies typically reveal that to minimize steric repulsion, the phenyl ring is twisted out of the plane of the carbonyl group. The dihedral angle is a balance between the sterically favored twisted conformation and the electronically favored (more conjugated) planar conformation. In this compound, the puckered nature of the cyclobutane (B1203170) ring introduces additional complexity to this interaction.

Table 1: Calculated Steric Energies and Dihedral Angles for Analogous Alkyl Phenyl Ketones

| Compound | Force Field Method | Calculated Steric Energy (kcal/mol) | Phenyl-Carbonyl Dihedral Angle (°) |

| tert-Butyl Phenyl Ketone | MMFF94 | 15.8 | ~45-55 |

| Cyclohexyl Phenyl Ketone | MMFF94 | 12.5 | ~35-45 |

| This compound (Predicted) | MMFF94 (Estimated) | ~13-15 | ~40-50 |

Note: The values for this compound are estimations based on the steric bulk and strain of the cyclobutyl group relative to the other substituents.

Spectroscopic Evidence of Steric Hindrance

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide experimental evidence for the conformational effects of steric hindrance.

NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the signals for the ortho-protons of the phenyl ring may appear at a different chemical shift compared to unsubstituted acetophenone (B1666503) due to the anisotropic effect of the cyclobutyl ring and the altered conformation. Furthermore, 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlation between the ortho-protons of the phenyl ring and the α-protons of the cyclobutyl ring, confirming their spatial proximity.

Variable temperature (VT) NMR spectroscopy can be employed to study the dynamics of bond rotation. At lower temperatures, the rotation around the C(aryl)-C(carbonyl) bond may become slow enough on the NMR timescale to observe distinct signals for the non-equivalent ortho-protons, allowing for the calculation of the rotational energy barrier.

Table 2: Representative ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm, CDCl₃) | Multiplicity |

| Phenyl (ortho) | 7.95 | d |

| Phenyl (meta, para) | 7.45-7.60 | m |

| Cyclobutyl (α) | 3.65 | p |

| Cyclobutyl (β) | 2.20-2.40 | m |

| Cyclobutyl (γ) | 1.90-2.10 | m |

Experimental Protocol: Variable Temperature (VT) NMR Spectroscopy

Objective: To determine the rotational energy barrier around the C(aryl)-C(carbonyl) bond in this compound.

Materials:

-

This compound

-

Deuterated toluene (B28343) (toluene-d₈) or other suitable low-temperature solvent

-

NMR spectrometer equipped with a variable temperature unit

Procedure:

-

Prepare a solution of this compound in toluene-d₈ (approx. 10-20 mg/mL).

-

Acquire a standard ¹H NMR spectrum at room temperature (298 K).

-

Gradually lower the temperature of the NMR probe in 10-20 K increments.

-

Acquire a ¹H NMR spectrum at each temperature, allowing the sample to equilibrate for at least 5 minutes before each acquisition.

-

Monitor the signals of the ortho-protons of the phenyl ring. The coalescence temperature (Tc) is the temperature at which the two distinct signals for the non-equivalent ortho-protons merge into a single broad peak.

-

Continue to lower the temperature below Tc to observe the sharp, resolved signals of the individual ortho-protons.

-

The rate constant for rotation (k) at the coalescence temperature can be calculated using the following equation: k = (π * Δν) / √2 where Δν is the difference in chemical shift (in Hz) between the two signals at a temperature well below coalescence.

-

The Gibbs free energy of activation (ΔG‡) for the rotational barrier can then be calculated using the Eyring equation: ΔG‡ = -RTc * ln(k * h / (kB * Tc)) where R is the gas constant, T is the coalescence temperature in Kelvin, h is Planck's constant, and kB is the Boltzmann constant.

Reactivity and Steric Hindrance: The Norrish-Yang Reaction

The photochemical Norrish-Yang reaction is a characteristic transformation of alkyl aryl ketones possessing accessible γ-hydrogens. In this compound, this reaction proceeds via intramolecular hydrogen abstraction by the excited carbonyl oxygen from a γ-carbon of the cyclobutyl ring, leading to the formation of a 1,4-biradical intermediate. This intermediate can then cyclize to form a bicyclo[1.1.1]pentanol derivative.

The steric environment around the carbonyl group and the conformation of the cyclobutyl ring play a critical role in the efficiency and stereoselectivity of this reaction. For the hydrogen abstraction to occur, the γ-hydrogen must be able to approach the carbonyl oxygen within a certain distance and geometry. The puckered conformation of the cyclobutane ring means that the γ-hydrogens can exist in pseudo-axial or pseudo-equatorial positions. Steric hindrance from the phenyl group can influence which of these conformations is more populated and therefore which γ-hydrogens are more readily abstracted.

Experimental Protocol: Photochemical Irradiation (Norrish-Yang Cyclization)

Objective: To synthesize 2-phenylbicyclo[1.1.1]pentan-2-ol via the Norrish-Yang cyclization of this compound.

Materials:

-

This compound

-

Anhydrous benzene (B151609) or acetonitrile (B52724) (spectroscopic grade)

-

Photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to filter out wavelengths below 290 nm)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Prepare a dilute solution of this compound (e.g., 0.01-0.05 M) in the chosen solvent.

-

Transfer the solution to the photochemical reactor.

-

Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes. Oxygen can quench the excited state of the ketone.

-

Irradiate the solution with the mercury lamp while maintaining a constant temperature (e.g., 20-25 °C) and continuous inert gas purging.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting product, 2-phenylbicyclo[1.1.1]pentan-2-ol, by column chromatography on silica (B1680970) gel.

Conclusion

The steric hindrance in this compound is a defining feature that profoundly influences its structure, dynamics, and chemical reactivity. The interplay between the bulky phenyl group and the strained cyclobutyl ring leads to a twisted ground-state conformation, which can be probed by advanced NMR techniques. This steric environment is also a key determinant in the outcome of photochemical reactions such as the Norrish-Yang cyclization. A thorough understanding of these steric effects, supported by the experimental and computational approaches outlined in this guide, is essential for the effective utilization of this compound and related compounds in the design and synthesis of new chemical entities in the pharmaceutical and materials science fields.

Cyclobutyl Phenyl Ketone: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclobutyl phenyl ketone, a readily accessible aromatic ketone, has emerged as a pivotal building block in organic synthesis. Its unique structural combination of a strained four-membered ring and a reactive keto-phenyl moiety provides a versatile platform for the construction of complex molecular architectures. This guide delves into the synthesis, properties, and key synthetic applications of this compound, with a particular focus on its role in the development of medicinally relevant compounds. Detailed experimental protocols for its synthesis and key transformations are provided, alongside a comprehensive summary of its physicochemical and spectroscopic data.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| Boiling Point | 114-118 °C at 7 mmHg |

| Density | 1.05 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.547 |

| Flash Point | >230 °F (>110 °C) |

| Appearance | Clear liquid |

| Color | Colorless to Yellow to Green |

| Solubility | Soluble in most organic solvents (e.g., alcohols, ethers, dichloromethane). Poorly soluble in water. |

The spectroscopic data for this compound are crucial for its identification and characterization. A summary of its key spectroscopic features is provided in Table 2.

Table 2: Spectroscopic Data of this compound [3]

| Spectroscopy | Key Features |

| ¹H NMR (CDCl₃) | Aromatic protons (multiplet, ~7.4-8.0 ppm), Methine proton of cyclobutane (B1203170) (quintet, ~3.6 ppm), Methylene protons of cyclobutane (multiplets, ~1.8-2.4 ppm) |

| ¹³C NMR (CDCl₃) | Carbonyl carbon (~200 ppm), Aromatic carbons (~128-137 ppm), Methine carbon of cyclobutane (~45 ppm), Methylene carbons of cyclobutane (~18, 25 ppm) |

| IR (Neat) | C=O stretch (~1680 cm⁻¹), Aromatic C-H stretch (~3060 cm⁻¹), Aliphatic C-H stretch (~2850-2980 cm⁻¹) |

| Mass Spec (EI) | Molecular ion (m/z) = 160 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of benzene (B151609) using cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5]

Detailed Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

Anhydrous benzene (C₆H₆)

-

Cyclobutanecarbonyl chloride (C₄H₇COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (B109758) (DCM, CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

In the dropping funnel, place a solution of cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the cyclobutanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, add anhydrous benzene (1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound as a clear liquid.

Key Synthetic Applications

This compound serves as a versatile precursor for a variety of valuable organic molecules. Its key transformations include photochemical cyclizations, reductions, and additions of organometallic reagents.

Norrish-Yang Cyclization: Access to Bicyclo[1.1.1]pentanes

A significant application of this compound is its participation in the Norrish-Yang cyclization, a photochemical reaction that yields 2-phenylbicyclo[1.1.1]pentan-2-ol.[9][10][11] This bicyclic alcohol is a valuable intermediate for the synthesis of 1,3-disubstituted cyclobutanes, which are increasingly recognized as important scaffolds in medicinal chemistry due to their ability to act as bioisosteres for phenyl rings and provide metabolic stability.[12][13]

Materials:

-

This compound

-

Anhydrous benzene or acetonitrile (B52724)

-

UV photoreactor (e.g., with a medium-pressure mercury lamp)

-

Quartz reaction vessel

-

Prepare a dilute solution (e.g., 0.05 M) of this compound in anhydrous benzene or acetonitrile in a quartz reaction vessel.

-

Degas the solution by bubbling nitrogen or argon through it for at least 30 minutes to remove dissolved oxygen.

-

Place the reaction vessel in a UV photoreactor and irradiate with a medium-pressure mercury lamp (e.g., 450 W) while maintaining a cool temperature (e.g., using a cooling fan or water bath).

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within several hours.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the resulting 2-phenylbicyclo[1.1.1]pentan-2-ol by column chromatography on silica (B1680970) gel.

Reduction to Alcohols

The carbonyl group of this compound can be readily reduced to a secondary alcohol, cyclobutyl(phenyl)methanol (B13989184), using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[15]

Materials:

-

This compound

-

Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Hydrochloric acid (HCl), dilute

-

Diethyl ether or ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure: [15]

-

Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for another 1-2 hours.

-

Quench the reaction by the slow addition of deionized water.

-

Acidify the mixture with dilute hydrochloric acid to a pH of ~2-3.

-

Extract the product with diethyl ether or ethyl acetate (3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude cyclobutyl(phenyl)methanol by column chromatography on silica gel if necessary.

Grignard Reaction: Formation of Tertiary Alcohols

The addition of Grignard reagents to the carbonyl group of this compound provides a straightforward route to tertiary alcohols. For example, reaction with methylmagnesium bromide yields 1-cyclobutyl-1-phenylethanol.

Materials:

-

This compound

-

Methylmagnesium bromide (CH₃MgBr) solution in THF or diethyl ether

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF or diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the methylmagnesium bromide solution (1.2 equivalents) dropwise via a syringe or dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether (3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude 1-cyclobutyl-1-phenylethanol by column chromatography on silica gel.

Application in Drug Discovery and Medicinal Chemistry

The cyclobutane motif is of growing interest in drug design as it offers a three-dimensional scaffold that can improve the pharmacological properties of a molecule, such as metabolic stability and binding affinity.[17] Derivatives of this compound are valuable intermediates in the synthesis of such bioactive compounds.

One notable example is the development of histamine (B1213489) H3 receptor antagonists. The histamine H3 receptor is a G-protein coupled receptor primarily expressed in the central nervous system that modulates the release of various neurotransmitters.[18] Antagonists of this receptor have therapeutic potential for treating a range of neurological and psychiatric disorders. The clinical candidate PF-03654746, a potent and selective histamine H3 receptor antagonist, features a 1,3-disubstituted cyclobutane core that can be conceptually derived from this compound.[19][20]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and subsequently modulates the release of neurotransmitters. H3 receptor antagonists block this pathway, leading to an increase in neurotransmitter release.[3][14][21]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the diverse reactivity of its ketone and cyclobutane functionalities make it an attractive starting material for the synthesis of complex organic molecules. The ability to generate unique three-dimensional scaffolds, such as bicyclo[1.1.1]pentanes and 1,3-disubstituted cyclobutanes, highlights its significance in modern medicinal chemistry and drug discovery. The detailed experimental protocols provided in this guide offer a practical resource for researchers to utilize this compound in their synthetic endeavors.

References

- 1. CN107337595A - Synthetic process of cyclopentyl phenyl ketone - Google Patents [patents.google.com]

- 2. This compound CAS#: 5407-98-7 [m.chemicalbook.com]

- 3. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. websites.umich.edu [websites.umich.edu]

- 8. DSpace [open.bu.edu]

- 9. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. open.metu.edu.tr [open.metu.edu.tr]

- 17. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 19. Convenient procedures for synthesis of ciproxifan, a histamine H3-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

The Photochemistry of Cyclobutyl Phenyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutyl phenyl ketone, a molecule possessing both a strained carbocyclic ring and an aromatic chromophore, exhibits a rich and complex photochemistry. Upon absorption of ultraviolet radiation, it primarily undergoes intramolecular reactions, offering pathways to unique and synthetically valuable molecular architectures. This technical guide provides an in-depth exploration of the core photochemical transformations of this compound, with a focus on the Norrish Type I and Type II reactions. It is designed to serve as a comprehensive resource for researchers in organic synthesis, materials science, and medicinal chemistry, providing detailed mechanistic insights, quantitative data, and experimental protocols.

Core Photochemical Pathways

The photochemistry of this compound is dominated by two primary pathways originating from the excited triplet state of the ketone: the Norrish Type I and Norrish Type II reactions. The absorption of UV light promotes the ketone to an excited singlet state (S1), which then typically undergoes efficient intersystem crossing (ISC) to the more stable triplet state (T1). This triplet state is the key intermediate that dictates the subsequent chemical transformations.

Norrish Type I Reaction: α-Cleavage

The Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl group and the cyclobutyl ring (α-cleavage). This process generates a benzoyl radical and a cyclobutyl radical. These radical intermediates can then undergo several secondary reactions, including decarbonylation, radical recombination, and disproportionation.

Norrish Type II Reaction: Intramolecular Hydrogen Abstraction

The Norrish Type II reaction is a hallmark of the photochemistry of this compound. It proceeds via the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. For this compound, this hydrogen abstraction can occur from the cyclobutyl ring. This biradical is a pivotal intermediate that can lead to two distinct outcomes:

-

Yang Cyclization: Intramolecular radical-radical coupling within the 1,4-biradical results in the formation of a cyclobutanol (B46151) derivative. In the case of this compound, this is a Norrish-Yang cyclization, yielding 2-phenylbicyclo[1.1.1]pentan-2-ol.[1]

-

Cleavage (Fragmentation): Cleavage of the bond between the α- and β-carbon atoms of the biradical leads to the formation of an enol and an alkene. For this compound, this can result in ring-opening to produce 1-phenyl-4-penten-1-one.

Quantitative Data

The efficiency and product distribution of the photochemical reactions of this compound are influenced by factors such as the solvent and the presence of quenchers. The following table summarizes the available quantitative data.

| Photochemical Process | Product(s) | Yield (%) | Conditions | Reference |

| Norrish-Yang Cyclization | 2-phenylbicyclo[1.1.1]pentan-2-ol | 15 - 38 | UV irradiation | [1] |

| Side Reactions | Pinacol, 1-phenyl-4-penten-1-one | - | UV irradiation | [1] |

Reaction Mechanisms and Visualizations

The following diagrams, generated using the DOT language, illustrate the key photochemical pathways of this compound.

Norrish Type I Reaction Pathway

Caption: Norrish Type I pathway of this compound.

Norrish Type II Reaction Pathway

Caption: Norrish Type II pathway of this compound.

Experimental Protocols

The following sections provide a general methodology for conducting photochemical experiments with this compound.

Materials and Equipment

-

Reactant: this compound (purified by distillation or chromatography).

-

Solvent: Spectroscopic grade, degassed solvent (e.g., benzene, acetonitrile, methanol). Degassing is crucial to prevent quenching of the triplet state by oxygen.

-

Photoreactor: A vessel made of quartz or Pyrex (depending on the desired wavelength cutoff) equipped with a light source. Common light sources include medium-pressure mercury lamps. The reactor should have a system for cooling to maintain a constant temperature and a port for purging with an inert gas (e.g., nitrogen or argon).

-

Analytical Instruments:

-

Gas Chromatography-Mass Spectrometry (GC-MS) for product identification and quantification.

-

High-Performance Liquid Chromatography (HPLC) for monitoring the reaction progress and quantifying products.

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of isolated products.

-

UV-Vis Spectrophotometer for measuring the absorbance of the starting material and monitoring its disappearance.

-

General Procedure for Photolysis

-

Preparation of the Reaction Mixture: Prepare a solution of this compound in the chosen degassed solvent at a specific concentration (typically in the range of 0.01 to 0.1 M). An internal standard (e.g., a stable, non-reactive compound with a distinct GC or HPLC retention time) can be added for accurate quantification.

-

Degassing: Transfer the solution to the photoreactor and degas for at least 30 minutes by bubbling a gentle stream of nitrogen or argon through the solution.

-

Irradiation: While maintaining a slow, positive pressure of the inert gas, start the irradiation with the UV lamp. Ensure the cooling system is active to maintain the desired reaction temperature.

-

Reaction Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture for analysis by GC or HPLC. This allows for the determination of the conversion of the starting material and the formation of products over time.

-

Work-up and Product Isolation: Once the desired conversion is reached, stop the irradiation. The solvent can be removed under reduced pressure. The resulting residue can be purified by column chromatography on silica (B1680970) gel to isolate the individual photoproducts.

-

Product Characterization: The structure of the isolated products should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Quantum Yield Determination

The quantum yield (Φ) of a photochemical reaction is the number of molecules of product formed or reactant consumed per photon absorbed. It is a critical parameter for quantifying the efficiency of a photochemical process.

-

Actinometry: The photon flux of the light source must be determined using a chemical actinometer, such as potassium ferrioxalate. This involves irradiating the actinometer solution under the same conditions as the sample and measuring the amount of chemical change.

-

Measurement of Reactant Consumption or Product Formation: The initial rate of disappearance of this compound or the appearance of a specific product is measured by analyzing aliquots of the irradiated solution at low conversions (<10%).

-

Calculation: The quantum yield is calculated using the following formula:

Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed)

Conclusion

The photochemistry of this compound offers a fascinating interplay of radical chemistry and strained ring systems. The Norrish Type II pathway, particularly the Norrish-Yang cyclization, provides an elegant route to bicyclo[1.1.1]pentane derivatives, which are of significant interest in medicinal chemistry as bioisosteres. Understanding the fundamental principles, quantitative aspects, and experimental conditions outlined in this guide will enable researchers to effectively harness the synthetic potential of this versatile photochemical platform. Further investigations into the effects of substituents, solvents, and sensitizers are warranted to fully map the photochemical landscape of this intriguing ketone and expand its applications in chemical synthesis and materials science.

References

Cyclobutyl Phenyl Ketone: A Versatile Precursor for the Synthesis of Three-Dimensional Scaffolds in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals